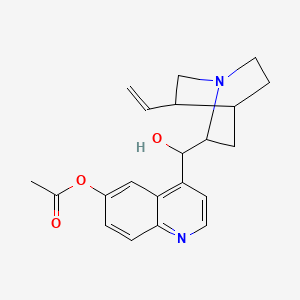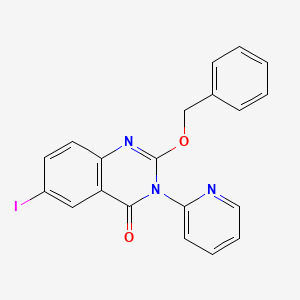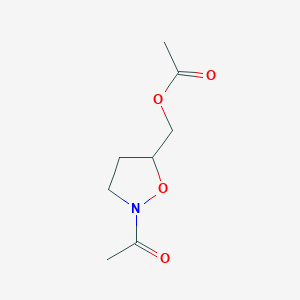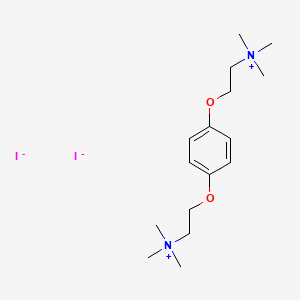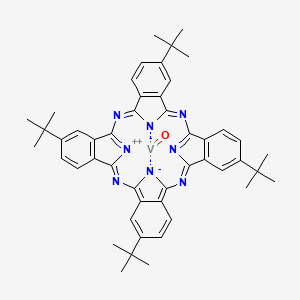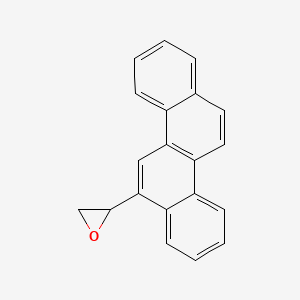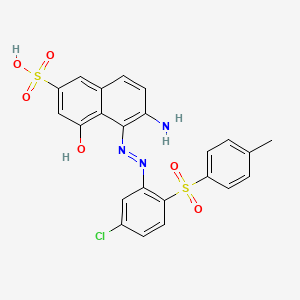![molecular formula C11H12O2 B13776574 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene CAS No. 738595-37-4](/img/structure/B13776574.png)
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,12-Dioxapentacyclo[63113,602,709,11]tridec-4-ene is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
The synthesis of 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene typically involves multi-step organic reactions. One common method includes the use of epoxidation reactions, where a precursor compound undergoes a reaction with an oxidizing agent to form the desired epoxide structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to facilitate the complex formation of the pentacyclic structure.
Analyse Chemischer Reaktionen
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include Lewis acids, which can catalyze diastereoselective reactions to form specific stereoisomers. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene involves its interaction with molecular targets through its strained ring system. This strain can induce reactivity with various biological molecules, potentially affecting pathways such as enzyme inhibition or receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene include other pentacyclic structures such as dieldrin and endrin. These compounds share structural similarities but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific ring strain and potential for diverse chemical reactions, making it a valuable compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
738595-37-4 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
10,12-dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |
InChI |
InChI=1S/C11H12O2/c1-2-5-3-4(1)6-7(5)9-11-10(13-11)8(6)12-9/h1-2,4-11H,3H2 |
InChI-Schlüssel |
VOIGAQQIUVJUDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C4C5C(C3O4)O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



